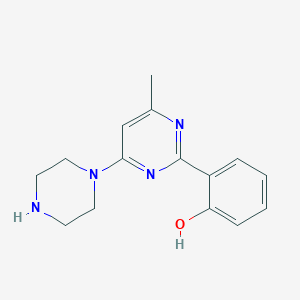

2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol

Description

2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol is a pyrimidine-based heterocyclic compound featuring a phenol group at the 2-position and a piperazine substituent at the 6-position of the pyrimidine ring. Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and kinase-inhibitory properties .

Properties

IUPAC Name |

2-(4-methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-11-10-14(19-8-6-16-7-9-19)18-15(17-11)12-4-2-3-5-13(12)20/h2-5,10,16,20H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBFDECOGCIELU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=CC=C2O)N3CCNCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol typically involves the reaction of 4-methyl-6-piperazin-1-ylpyrimidine with phenol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Scientific Research Applications

2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.

Medicine: It has potential therapeutic applications and is studied for its effects on various biological targets.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

- Structure: This analogue replaces the piperazine group in the target compound with piperidine (a six-membered ring with one nitrogen atom) and substitutes the phenol group with an amine at the 2-position.

- Impact: Piperidine’s reduced basicity compared to piperazine may decrease solubility in acidic environments.

- Application : Synthesized for crystallographic studies to understand pyrimidine-based drug design principles .

5-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidin-2-yl]-pyrimidin-2-ylamine

- Structure: A more complex derivative from a patent application, featuring a thienopyrimidine core, a morpholine substituent, and a methanesulfonyl-piperazine group linked via a methylene bridge.

- The methanesulfonyl group introduces strong electron-withdrawing effects, which could modulate metabolic stability .

- Application : Designed as an intermediate in kinase inhibitor synthesis, highlighting the versatility of piperazine-containing pyrimidines in medicinal chemistry .

Biological Activity

2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-YL)phenol, also known by its CAS number 330982-03-1, is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anticancer research. This article summarizes the biological activity of this compound based on diverse scientific studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

- Molecular Formula : C15H18N4O

- Molecular Weight : 306.33 g/mol

- Structure : The compound features a phenolic structure with a piperazine and pyrimidine moiety, contributing to its biological activity.

Research indicates that this compound exhibits significant antiviral properties. A study focusing on its analogs demonstrated that modifications to the piperazine and pyrimidine components can enhance antiviral activity against various viruses, including chikungunya virus (CHIKV) . The compound's mechanism appears to involve inhibition of viral replication by targeting specific viral proteins.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

| Activity Type | Target/Pathway | IC50/EC50 Values | Selectivity Index |

|---|---|---|---|

| Antiviral | Chikungunya Virus (CHIKV) | EC50: 8.68 μM | SI: 14.2 |

| Anticancer | CDK4/6 Inhibition | Not specified | Not specified |

| Cytotoxicity | Various Cell Lines | CC50: 122 μM | Not applicable |

Study on Antiviral Activity

A pivotal study investigated the structure–activity relationship (SAR) of various derivatives of the compound. The optimized derivative exhibited an EC50 value significantly lower than that of the initial hit compound, indicating enhanced antiviral efficacy . The selectivity index (SI) was also notably improved, suggesting a favorable therapeutic window.

Anticancer Properties

Another area of research has focused on the compound's potential as an anticancer agent through its inhibition of cyclin-dependent kinases (CDK4/6). Preliminary data suggest that modifications to the compound can lead to enhanced potency against cancer cell proliferation . However, detailed IC50 values for these effects are still under investigation.

Q & A

Q. What methodologies assess the compound’s potential for inducing drug-resistant mutations?

- Methodological Answer : Serial passage assays in bacterial/fungal models (e.g., Candida albicans) under sub-MIC exposure for 30 generations. Whole-genome sequencing identifies mutations. For cancer cells, use long-term culture with incremental dose escalation and NGS to detect ABC transporter upregulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.